

# A Technical Guide to Commercial D-Galactose-d2 for Advanced Research

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## Compound of Interest

Compound Name: *D-Galactose-d2*

Cat. No.: *B12397584*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **D-Galactose-d2** for research applications. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate deuterated galactose variant for their specific needs, with a focus on metabolic studies, glycan analysis, and other advanced research areas. This guide includes a comparative summary of suppliers, detailed technical specifications, and an example of an experimental workflow.

## Commercial Supplier and Product Overview

Several chemical suppliers offer D-Galactose labeled with deuterium (d2) for research purposes. The exact position and number of deuterium atoms can vary, which is a critical consideration for experimental design. Below is a summary of commercially available **D-Galactose-d2** products.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Isotopic Enrichment
MedchemExpress	D-Galactose-d2	HY-N0210S9	C <sub>6</sub> H <sub>10</sub> D <sub>2</sub> O <sub>6</sub>	182.17	>98%	No data available
Santa Cruz Biotechnology	D-Galactose-6-d2	sc-221233	C <sub>6</sub> H <sub>10</sub> D <sub>2</sub> O <sub>6</sub>	182.17	No data available	No data available
Omicron Biochemicals	D-[6,6'- <sup>2</sup> H <sub>2</sub> ]galactose	GAL-019	C <sub>6</sub> D <sub>2</sub> H <sub>10</sub> O <sub>6</sub>	182.17	No data available	No data available

## Applications in Research

Deuterium-labeled D-Galactose is a powerful tool in various research fields, primarily utilized as a stable isotope tracer in metabolic studies. The incorporation of deuterium allows for the tracking of galactose and its metabolites through complex biochemical pathways without the need for radioactive isotopes.

Key application areas include:

- **Metabolic Flux Analysis:** **D-Galactose-d2** can be used to quantify the flow of metabolites through the galactose metabolic pathway and its connections to central carbon metabolism, such as glycolysis and the pentose phosphate pathway.
- **Glycan Biosynthesis and Analysis:** As a precursor for glycan biosynthesis, deuterated galactose can be incorporated into glycoproteins and glycolipids. This enables researchers to study the dynamics of glycan synthesis, turnover, and modification using mass spectrometry-based approaches.
- **Enzyme Kinetics and Mechanism Studies:** The kinetic isotope effect of deuterium can be exploited to investigate the mechanisms of enzymes involved in galactose metabolism.

# Experimental Protocol: Stable Isotope Tracing in Cell Culture

This section provides a generalized experimental protocol for a stable isotope tracing study using **D-Galactose-d2** to investigate galactose metabolism in a mammalian cell line.

Objective: To trace the metabolic fate of **D-Galactose-d2** into key downstream metabolites.

Materials:

- Mammalian cell line of interest (e.g., HEK293, HepG2)
- Appropriate cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- **D-Galactose-d2** (from a commercial supplier)
- Phosphate Buffered Saline (PBS)
- Extraction solvent (e.g., 80% methanol, -80°C)
- Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

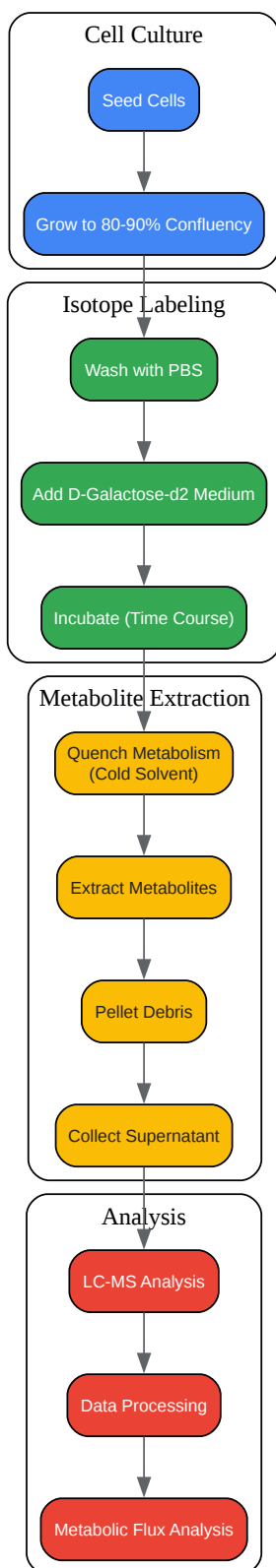
- Cell Culture:
  - Culture cells in standard growth medium until they reach the desired confluency (typically 80-90%).
  - Prepare the labeling medium by supplementing glucose-free medium with **D-Galactose-d2** at a final concentration relevant to the experimental question (e.g., 10 mM).
- Isotope Labeling:
  - Aspirate the standard growth medium from the cells.

- Wash the cells twice with pre-warmed PBS to remove any residual glucose.
- Add the pre-warmed **D-Galactose-d2** labeling medium to the cells.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope.
- Metabolite Extraction:
  - At each time point, rapidly aspirate the labeling medium.
  - Wash the cells once with cold PBS.
  - Add ice-cold extraction solvent to the cells and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.
  - Scrape the cells and collect the cell lysate/solvent mixture.
  - Centrifuge the mixture at high speed to pellet cell debris.
  - Collect the supernatant containing the metabolites.
- LC-MS Analysis:
  - Analyze the metabolite extracts using a high-resolution LC-MS system.
  - Use appropriate chromatography (e.g., HILIC for polar metabolites) to separate the metabolites of interest.
  - Acquire data in full scan mode to detect all isotopologues of the target metabolites.
  - Identify metabolites based on accurate mass and retention time compared to authentic standards.
  - Quantify the relative abundance of each isotopologue to determine the extent of deuterium incorporation.

## Data Analysis and Visualization

The data obtained from the LC-MS analysis will show the distribution of mass isotopologues for various metabolites. This information can be used to calculate the fractional contribution of **D-Galactose-d2** to each metabolite pool and to infer the activity of different metabolic pathways.

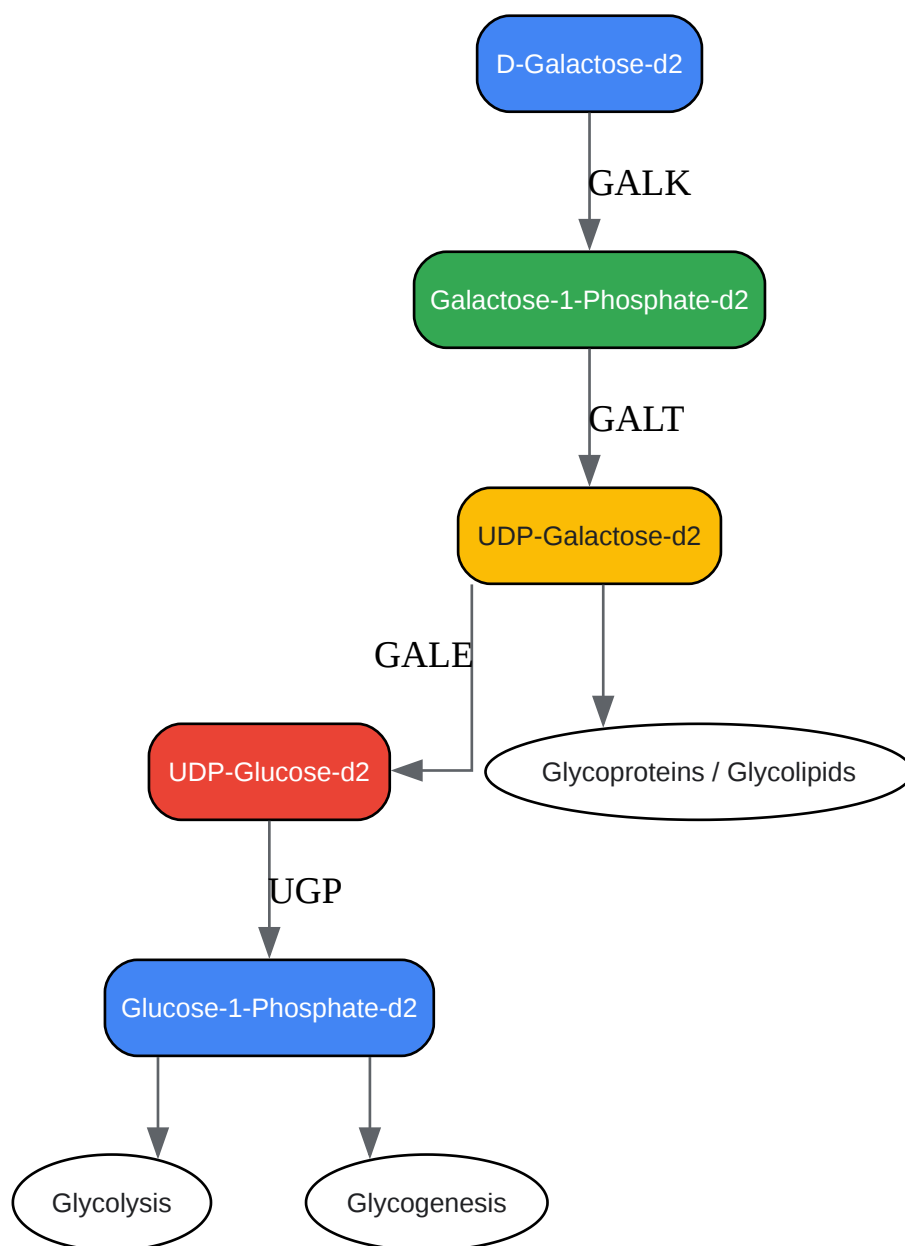
Below is a conceptual workflow for a **D-Galactose-d2** stable isotope tracing experiment, visualized using the DOT language.



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### D-Galactose-d2 Stable Isotope Tracing Workflow

The following diagram illustrates a simplified overview of the Leloir pathway for galactose metabolism, which is a primary route for the utilization of D-Galactose.



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#### Simplified Leloir Pathway of Galactose Metabolism

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